1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol
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Overview
Description
1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol is an organic compound that features a triazole ring, an aminomethyl group, and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Aminomethyl Group: This step involves the reaction of the triazole with formaldehyde and a suitable amine under reductive amination conditions.
Attachment of the Butanol Moiety: The final step involves the alkylation of the triazole derivative with a butanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their function. The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The butanol moiety can increase the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)ethanol: Similar structure but with an ethanol moiety instead of butanol.
1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)propan-2-ol: Similar structure but with a propanol moiety.
Uniqueness
1-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)butan-2-ol is unique due to its longer carbon chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H14N4O |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-[4-(aminomethyl)triazol-1-yl]butan-2-ol |
InChI |
InChI=1S/C7H14N4O/c1-2-7(12)5-11-4-6(3-8)9-10-11/h4,7,12H,2-3,5,8H2,1H3 |
InChI Key |
XQUJTHVQLNVLJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C=C(N=N1)CN)O |
Origin of Product |
United States |
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